3-Bromo-5-methoxy-4-(pentyloxy)benzaldehyde
Description
Historical Context of Benzaldehyde Derivatives in Organic Chemistry
Benzaldehyde, the parent compound of this derivative, was first isolated in 1803 by French pharmacist Martrès during investigations into amygdalin, a cyanogenic glycoside found in bitter almonds. Early 19th-century chemists such as Pierre Robiquet and Friedrich Wöhler established foundational synthesis methods, including the oxidation of toluene and hydrolysis of benzal chloride. These discoveries paved the way for derivatives like 3-bromo-5-methoxy-4-(pentyloxy)benzaldehyde, which emerged as tools for addressing challenges in regioselectivity and functional group compatibility.
The introduction of alkoxy and halogen substituents on the benzaldehyde core, as seen in this compound, reflects evolutionary strides in directing group chemistry. For instance, methoxy groups enhance electron density at specific positions, while bromine atoms serve as leaving groups for cross-coupling reactions. Such modifications have enabled precise control over reaction pathways, a principle first demonstrated in the synthesis of dibenzalacetone and imidazole derivatives.
Position of this compound in Modern Chemical Research
In contemporary research, this compound exemplifies the synergy between structural complexity and functional versatility. Its pentyloxy chain confers lipophilicity, making it suitable for hydrophobic interactions in drug design, while the bromine atom at the 3-position enables site-specific modifications via Suzuki-Miyaura or Ullmann couplings. Notably, its role in transient directing group (TDG) strategies has revolutionized Pd-catalyzed C–H functionalization, allowing ortho-selective transformations without permanent directing groups.
Recent applications include:
- Catalyst Development : The compound’s methoxy group stabilizes palladium intermediates in cross-coupling reactions, enhancing catalytic efficiency.
- Pharmaceutical Intermediates : Derivatives of this aldehyde show promise as precursors for anti-inflammatory agents, as evidenced by studies on Eurotium cristatum extracts.
Table 1: Key Properties of this compound
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₇BrO₃ |
| Molecular Weight | 301.18 g/mol |
| Substituents | 3-Bromo, 5-methoxy, 4-pentyloxy |
| Key Reactivity | Ortho C–H activation, nucleophilic substitution |
| Synthetic Applications | Drug intermediates, fragrance precursors |
Significance and Rationale for Scientific Investigation
The compound’s strategic substitution pattern addresses two persistent challenges in organic synthesis: regioselectivity and functional group tolerance . Traditional benzaldehyde derivatives often require protective groups to prevent undesired side reactions, but the pentyloxy and methoxy groups in this molecule inherently block reactive sites while directing catalysts to specific positions. This dual functionality reduces synthetic steps, aligning with green chemistry principles emphasized in recent toluene oxidation methodologies.
Furthermore, its bromine atom serves as a versatile handle for diversification. For example, in Ir(III)-catalyzed amidation reactions, the bromo group can be replaced with amine functionalities to generate bioactive scaffolds. Such flexibility is critical for high-throughput drug discovery, where rapid derivatization accelerates structure-activity relationship (SAR) studies.
Overview of Current Research Landscape and Challenges
Despite its utility, synthesizing this compound poses challenges. The sequential introduction of substituents demands precise temperature and catalyst control to avoid premature oxidation or debromination. For instance, bromination of methoxybenzaldehydes often leads to para-bromo byproducts unless directed by ortho-alkoxy groups. Additionally, the pentyloxy chain’s length impacts crystallization yields, necessitating optimized solvent systems for purification.
Recent advances include:
- TDG Strategies : Palladium catalysts paired with imine-based transient directors achieve ortho-functionalization with >90% selectivity.
- Solid-State Fermentation : Microbial oxidation of cinnamaldehyde derivatives offers a sustainable route to benzaldehyde analogs, though yields remain suboptimal.
However, scalability remains a hurdle. Industrial-scale production relies on cost-intensive halogenation steps, prompting research into electrochemical bromination methods. Future directions may focus on biocatalytic routes or flow chemistry systems to enhance efficiency and reduce waste.
Properties
IUPAC Name |
3-bromo-5-methoxy-4-pentoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-3-4-5-6-17-13-11(14)7-10(9-15)8-12(13)16-2/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABNXISBZBZELG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1Br)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Bromo-5-methoxy-4-(pentyloxy)benzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 5-methoxy-4-(pentyloxy)benzaldehyde using bromine or a brominating agent under controlled conditions . The reaction conditions often require a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-Bromo-5-methoxy-4-(pentyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the carboxylic acid derivative, while reduction produces the corresponding alcohol .
Scientific Research Applications
3-Bromo-5-methoxy-4-(pentyloxy)benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-(pentyloxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and methoxy substituents may also influence the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
The table below summarizes key structural and functional differences between 3-bromo-5-methoxy-4-(pentyloxy)benzaldehyde and analogous compounds:
Key Observations:
- Electron Effects : Bromine’s strong electron-withdrawing nature enhances the electrophilicity of the aldehyde group compared to fluorine or chlorine analogs .
- Lipophilicity : The pentyloxy chain (C5) increases hydrophobicity relative to shorter chains (e.g., butoxy in ) or polar groups (e.g., hydroxy in salicylaldehyde derivatives) .
- Acidity : Compounds with ortho-hydroxy groups (e.g., 5-Bromo-3-methoxysalicylaldehyde) exhibit lower pKa values (~8–10) due to intramolecular hydrogen bonding, unlike alkoxy-substituted analogs .
Spectroscopic and Chromatographic Behavior
- NMR Shifts : In 3-fluoro-4-(pentyloxy)benzaldehyde (), the aldehyde proton resonates at δ 9.8–10.2 ppm, comparable to the target compound. Bromine’s deshielding effect may further downfield-shift the aldehyde proton .
- Chromatographic Retention : Benzaldehyde derivatives with longer alkoxy chains (e.g., pentyloxy) exhibit higher retention factors in reversed-phase HPLC due to increased hydrophobicity, as seen in studies comparing ODS and Deltabond columns .
Biological Activity
3-Bromo-5-methoxy-4-(pentyloxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom, a methoxy group, and a pentyloxy substituent on a benzaldehyde backbone. The structural formula can be represented as follows:
This unique structure contributes to its reactivity and interaction with biological systems.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzaldehyde derivatives have been evaluated for their efficacy against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | E. coli | 15 | 25 |
| Benzaldehyde derivative A | S. aureus | 18 | 20 |
| Benzaldehyde derivative B | Candida albicans | 12 | 30 |
The above data suggests that this compound has comparable antimicrobial activity to other known derivatives.
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the potential of this compound in cancer treatment. In vitro studies indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including those derived from breast and lung cancers.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 8 |
| HeLa (Cervical Cancer) | 15 |
The IC50 values indicate that this compound has significant cytotoxic potential, particularly against MCF-7 and A549 cell lines.
The biological activity of this compound may be attributed to its ability to disrupt cellular processes in microbes and cancer cells. Preliminary studies suggest that it may interfere with cell membrane integrity and induce apoptosis in cancer cells. The presence of the methoxy group enhances lipophilicity, facilitating better cell membrane penetration.
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial properties of various benzaldehyde derivatives, including this compound. The findings indicated strong inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .
- Cytotoxicity Assessment : In another research article, the cytotoxic effects of this compound were assessed using MTT assays on multiple cancer cell lines. Results indicated that the compound significantly reduced cell viability at micromolar concentrations, supporting its potential as an anticancer agent .
Q & A
Q. Basic
- Recrystallization : Use ethanol/water (1:1) to remove unreacted starting materials and salts .
- Column chromatography : Employ silica gel with a hexane/ethyl acetate gradient (9:1 to 4:1) to separate brominated byproducts .
- Distillation : For large-scale synthesis, vacuum distillation isolates the aldehyde while avoiding thermal decomposition .
How can computational methods aid in predicting the biological activity or material properties of this compound?
Q. Advanced
- Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the aldehyde’s electrophilicity .
- QSAR modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with antimicrobial activity observed in analogs .
- DFT calculations : Predict UV-Vis absorption spectra for material science applications by analyzing HOMO-LUMO gaps .
What are the challenges in characterizing the stability of this compound under varying storage conditions?
Q. Advanced
- Degradation pathways : Monitor aldehyde oxidation to carboxylic acids via FTIR (C=O stretch at 1700 cm⁻¹) and HPLC .
- Light sensitivity : Conduct accelerated stability studies under UV light to assess photolytic debromination .
- Storage recommendations : Store under nitrogen at –20°C in amber vials to prevent hydrolysis of the pentyloxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
